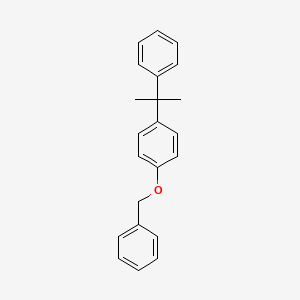

Benzyl p-cumylphenyl ether

CAS No.: 68443-34-5

Cat. No.: VC19395542

Molecular Formula: C22H22O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68443-34-5 |

|---|---|

| Molecular Formula | C22H22O |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |

| Standard InChI | InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |

| Standard InChI Key | IZLBYQPKAHATAF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Chemical Identity

Benzyl p-cumylphenyl ether belongs to the class of diaryl ethers, distinguished by its dual aromatic substituents: a benzyl group (C₆H₅CH₂–) and a p-cumylphenyl group (derived from cumene, C₆H₅C(CH₃)₂–). The p-cumyl moiety introduces significant steric hindrance, which influences the compound’s reactivity and stability . Unlike simpler analogs such as benzyl phenyl ether (C₁₃H₁₂O), the incorporation of the bulky p-cumyl group enhances thermal stability and reduces susceptibility to oxidative degradation.

Molecular Geometry and Electronic Effects

The ether linkage (–O–) between the two aromatic rings creates a planar configuration, facilitating π-π interactions in polymeric matrices. Nuclear magnetic resonance (NMR) studies of related compounds, such as benzyl phenyl ether, reveal distinct proton environments for the methylene (–CH₂–) and aromatic protons, with chemical shifts between δ 5.10 ppm (methylene) and δ 7.48–6.97 ppm (aromatic) . These electronic characteristics are critical in predicting the compound’s behavior in electrophilic substitution reactions.

Synthesis and Manufacturing Processes

Patent-Based Synthesis (CA1153770A)

The primary industrial synthesis involves the reaction of p-cumylphenol with benzyl chloride in a basic aqueous medium, yielding benzyl p-cumylphenyl ether at 74 mole% efficiency . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride’s electrophilic carbon:

Key process parameters include:

-

Temperature: 20–25°C to minimize side reactions.

-

Catalyst: Aqueous sodium hydroxide (NaOH) to deprotonate the phenol.

-

Purification: Fractional distillation under reduced pressure (1 mm Hg) to isolate the product .

Green Chemistry Approaches

While no direct green synthesis for benzyl p-cumylphenyl ether is documented, analogous methods for benzyl phenyl ether employ choline hydroxide and hydrogen peroxide in water, achieving 99% yield . This suggests potential for adapting eco-friendly protocols to synthesize benzyl p-cumylphenyl ether by replacing traditional solvents with aqueous systems .

Physicochemical Properties

Benzyl p-cumylphenyl ether exhibits the following properties, as detailed in patent CA1153770A :

| Property | Value/Range |

|---|---|

| Appearance | Waxy solid or heavy liquid |

| Specific Gravity | 1.04 |

| Viscosity (93°C) | 25 ± 5 cps |

| Flash Point (COC) | ≥76°C |

| Pour Point | ≤66°C (supercools easily) |

| Vapor Pressure (93°C) | <1 mm Hg |

| Minimum Assay (GC) | 85% |

These properties make it suitable for high-temperature applications, such as polymer processing, where thermal stability and low volatility are critical .

Industrial and Synthetic Applications

Polymer Modification

Benzyl p-cumylphenyl ether acts as an impact modifier in styrenic resins (e.g., ABS, SAN), enhancing elongation and tensile strength by up to 7.4% and 12,800 psi, respectively . Its bulky aromatic groups disrupt crystallinity in polymers, improving flexibility without compromising mechanical integrity .

Compatibility Agent

In cellulose-styrenic composites, the compound mediates interfacial interactions, enabling homogeneous blending of hydrophilic cellulose and hydrophobic styrenic matrices . This application is pivotal in developing biodegradable plastics with enhanced performance.

Catalytic Cleavage Studies

Research indicates that benzyl p-cumylphenyl ether undergoes catalytic cleavage under acidic conditions, producing p-cumylphenol and benzyl alcohol. This reactivity is exploited in coal liquefaction processes, where ether bonds in lignin-like structures are selectively broken.

Comparative Analysis with Structural Analogs

The table below contrasts benzyl p-cumylphenyl ether with related compounds :

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl Phenyl Ether | C₁₃H₁₂O | Simpler structure; lower thermal stability |

| Benzyl p-Tolyl Ether | C₁₄H₁₄O | Para-methyl group; increased hydrophobicity |

| Cumene | C₉H₁₂ | Parent hydrocarbon; industrial solvent |

Benzyl p-cumylphenyl ether’s superior stability arises from the electron-donating isopropyl group on the p-cumyl moiety, which mitigates electrophilic attack.

Future Research Directions

-

Green Synthesis: Developing solvent-free or aqueous-phase routes to improve sustainability.

-

Advanced Polymer Composites: Exploring its use in high-performance thermoplastics like polyether ether ketone (PEEK).

-

Catalytic Applications: Optimizing cleavage pathways for biomass conversion into biofuels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume